molecular formula C22H20FNO5S B11134121 2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide

2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B11134121
M. Wt: 429.5 g/mol
InChI Key: JZWNHFRNEPZCHU-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide is a complex organic compound characterized by the presence of fluorine, methoxy, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of 4-fluorophenoxy acetic acid: This can be achieved through the reaction of 4-fluorophenol with chloroacetic acid under basic conditions.

    Coupling with 4-methoxyaniline: The intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4-fluorophenoxy acetic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H20FNO5S

Molecular Weight

429.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C22H20FNO5S/c1-16-3-13-21(14-4-16)30(26,27)24(18-7-11-19(28-2)12-8-18)22(25)15-29-20-9-5-17(23)6-10-20/h3-14H,15H2,1-2H3

InChI Key

JZWNHFRNEPZCHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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